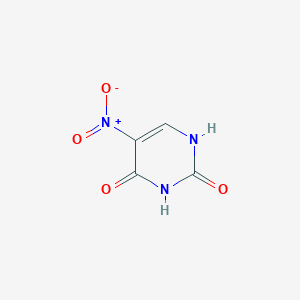
2-Propanol, 1,3-bis(o-aminophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1,3-bis(o-aminophenoxy)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as bis(aminophenoxy)propane or BAPP and is a diamine that belongs to the family of aminophenols. The chemical structure of BAPP consists of two o-aminophenol groups connected by a propane chain.
Mécanisme D'action
The mechanism of action of BAPP is not fully understood, but it is believed to involve the formation of coordination complexes with metal ions. BAPP has been shown to form stable complexes with metal ions such as copper(II), nickel(II), and cobalt(II), which have potential applications in catalysis and sensing.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BAPP. However, studies have shown that BAPP and its metal complexes exhibit antibacterial and antifungal activities, indicating their potential applications in the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BAPP is its ease of synthesis and availability. BAPP is also stable under ambient conditions, making it a suitable candidate for various applications. However, the main limitation of BAPP is its low solubility in water, which can limit its use in biological applications.
Orientations Futures
There are several future directions for the research on BAPP. One potential direction is the development of new metal complexes of BAPP with enhanced catalytic and sensing properties. Another direction is the exploration of the antimicrobial properties of BAPP and its metal complexes, with the aim of developing new antimicrobial agents. Additionally, the use of BAPP as a building block for the synthesis of new MOFs with improved properties is another promising direction for future research.
Méthodes De Synthèse
The synthesis of BAPP involves the reaction between 2-aminophenol and 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction results in the formation of BAPP as a white crystalline solid with a melting point of 168-170°C.
Applications De Recherche Scientifique
BAPP has been extensively studied for its potential applications in various fields such as polymer chemistry, material science, and biomedicine. In polymer chemistry, BAPP has been used as a curing agent for epoxy resins, resulting in improved mechanical properties and thermal stability of the cured products. In material science, BAPP has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage and separation.
Propriétés
Numéro CAS |
108719-15-9 |
|---|---|
Nom du produit |
2-Propanol, 1,3-bis(o-aminophenoxy)- |
Formule moléculaire |
C15H18N2O3 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
1,3-bis(2-aminophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H18N2O3/c16-12-5-1-3-7-14(12)19-9-11(18)10-20-15-8-4-2-6-13(15)17/h1-8,11,18H,9-10,16-17H2 |
Clé InChI |
RRQQEGUVNLWYAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)OCC(COC2=CC=CC=C2N)O |
SMILES canonique |
C1=CC=C(C(=C1)N)OCC(COC2=CC=CC=C2N)O |
Autres numéros CAS |
108719-15-9 |
Synonymes |
1,3-bis(2-aminophenoxy)propan-2-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)


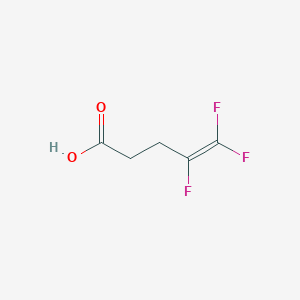
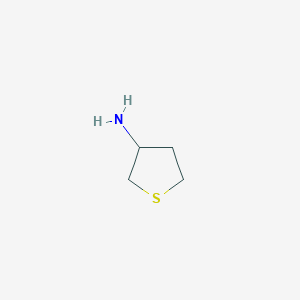



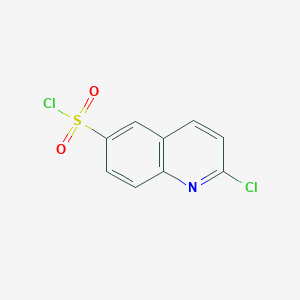
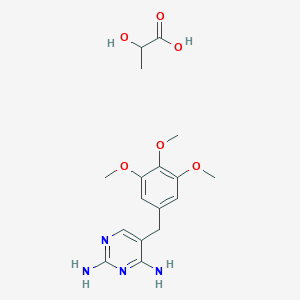
![5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18500.png)
